2-({[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]amino}methylidene)indene-1,3-dione
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Overview
Description
2-({[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]amino}methylidene)indene-1,3-dione is a complex organic compound that features a thiazole ring, an indene-1,3-dione core, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]amino}methylidene)indene-1,3-dione typically involves the condensation of 4-(4-methoxyphenyl)-1,3-thiazol-2-amine with indene-1,3-dione under specific conditions. One common method involves the use of methanol as a solvent and stirring the reaction mixture at room temperature for a specified duration .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-({[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]amino}methylidene)indene-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can participate in substitution reactions, particularly at the thiazole ring and the methoxyphenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Halogenating agents and nucleophiles are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
2-({[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]amino}methylidene)indene-1,3-dione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Industry: The compound can be used in the development of new materials with specific properties, such as conductivity and fluorescence.
Mechanism of Action
The mechanism of action of 2-({[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]amino}methylidene)indene-1,3-dione involves its interaction with specific molecular targets. The thiazole ring and the indene-1,3-dione core are crucial for its biological activity. The compound can bind to enzymes and proteins, altering their function and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(4-Methoxyphenyl)-1H-indene-1,3(2H)-dione: This compound shares the indene-1,3-dione core but lacks the thiazole ring.
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: This compound has a similar methoxyphenyl group but differs in the rest of the structure.
Uniqueness
2-({[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]amino}methylidene)indene-1,3-dione is unique due to the presence of both the thiazole ring and the indene-1,3-dione core. This combination imparts specific chemical and biological properties that are not observed in the similar compounds listed above.
Properties
Molecular Formula |
C20H14N2O3S |
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Molecular Weight |
362.4 g/mol |
IUPAC Name |
3-hydroxy-2-[[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]iminomethyl]inden-1-one |
InChI |
InChI=1S/C20H14N2O3S/c1-25-13-8-6-12(7-9-13)17-11-26-20(22-17)21-10-16-18(23)14-4-2-3-5-15(14)19(16)24/h2-11,23H,1H3 |
InChI Key |
RQKPXSMTYHXYPP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)N=CC3=C(C4=CC=CC=C4C3=O)O |
Origin of Product |
United States |
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